Home > Products > Screening Compounds P139132 > Dibromoacetylsalicylic acid
Dibromoacetylsalicylic acid -

Dibromoacetylsalicylic acid

Catalog Number: EVT-1590732
CAS Number:
Molecular Formula: C9H6Br2O4
Molecular Weight: 337.95 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dibromoacetylsalicylic acid, also known as acetyl-3,5-dibromosalicylic acid or dibromoaspirin, is a derivative of salicylic acid that has been modified to enhance its biological activity. This compound is notable for its potential therapeutic applications, particularly in the context of anti-inflammatory and analgesic effects. Its chemical structure features two bromine atoms substituted at the 3 and 5 positions of the salicylic acid backbone, along with an acetyl group.

Source: Dibromoacetylsalicylic acid can be synthesized from salicylic acid through various chemical reactions, often involving bromination and acetylation processes.

Classification: It belongs to the class of halogenated salicylic acids, which are recognized for their diverse biological activities and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of dibromoacetylsalicylic acid typically involves two main steps:

  1. Bromination of Salicylic Acid: Salicylic acid undergoes bromination to introduce bromine atoms at the 3 and 5 positions. This can be achieved using bromine in a suitable solvent or through electrophilic aromatic substitution methods.
  2. Acetylation: The resulting 3,5-dibromosalicylic acid is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This step introduces the acetyl group, completing the formation of dibromoacetylsalicylic acid.

Technical details regarding reaction conditions (temperature, solvent choice) and yields are critical for optimizing the synthesis process but vary depending on specific laboratory protocols used in different studies .

Chemical Reactions Analysis

Dibromoacetylsalicylic acid participates in several chemical reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Hydrolysis: In aqueous conditions, it can revert back to salicylic acid derivatives.
  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under appropriate conditions.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to study its mechanisms further .

Mechanism of Action

The mechanism of action for dibromoacetylsalicylic acid is primarily linked to its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway by converting arachidonic acid into prostaglandins. By blocking these enzymes, dibromoacetylsalicylic acid may reduce inflammation and pain similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

Additionally, studies have indicated that it may also interact with hemoglobin, leading to acetylation that could influence oxygen transport and release .

Physical and Chemical Properties Analysis

Dibromoacetylsalicylic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Melting Point: The melting point ranges from 224 °C to 227 °C.
  • Solubility: It is moderately soluble in organic solvents like ethanol but less soluble in water.
  • Stability: The compound should be stored in a cool, dry place away from light due to its sensitivity to moisture and heat .

Relevant data on its toxicity indicates that it may cause irritation upon contact with skin or eyes, necessitating appropriate safety precautions during handling .

Applications

Dibromoacetylsalicylic acid has several scientific uses:

  • Pharmaceutical Research: Investigated for its potential as an anti-inflammatory agent and analgesic.
  • Biochemical Studies: Used in studies exploring drug interactions with hemoglobin and other proteins.
  • Chemical Synthesis: Serves as an intermediate in synthesizing other bioactive compounds.

The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology .

Synthetic Methodologies and Optimization Strategies

Historical Evolution of Brominated Salicylate Synthesis

The synthesis of brominated salicylates traces back to ancient medicinal practices involving willow bark extracts, which contained salicin as the precursor to salicylic acid [1] [5]. Modern bromination methodologies emerged alongside the development of acetylsalicylic acid (aspirin) in 1897, when Felix Hoffmann achieved its stable synthesis at Bayer [9] [10]. Early electrophilic bromination methods relied on hazardous molecular bromine (Br₂), which posed significant handling challenges and resulted in poor regioselectivity and polybromination byproducts [6]. The early 20th century saw incremental improvements through the use of bromine complexes like pyridinium hydrobromide perbromide, which offered safer stoichiometric control but still struggled with ortho/para selectivity on the salicylate aromatic ring [2]. The 1975 discovery of aspirin’s thromboxane A2 inhibition mechanism spurred interest in halogenated analogs like dibromoacetylsalicylic acid, driving innovation in directed ortho-metalation techniques for regioselective bromination [1].

Table 1: Evolution of Brominated Salicylate Synthesis

Time PeriodKey MethodologyLimitations
Pre-1897Willow bark extracts (salicin)Uncontrolled hydrolysis/oxidation
1897–1950sBr₂ in acetic acid (direct electrophilic substitution)Low regioselectivity; corrosion hazards
1960s–1980sOrganic ammonium tribromides (e.g., CTMATB)Moderate para-selectivity for alkoxylated arenes
Post-2000Oxidant-activated bromide systems (e.g., BTC/KBr)>90% para-selectivity; scalable

Novel Catalytic Systems for Regioselective Dibromination

Contemporary approaches leverage in situ bromine generation to circumvent handling hazards. Triphosgene (BTC)-oxidized KBr with tetrabutylammonium bromide (TBAB) catalysis enables para-selective monobromination of acetylsalicylic acid derivatives under mild conditions (25°C, ethyl acetate solvent), achieving 92% regioselectivity and >85% yields [6]. For ortho-dibromination, N-methylpyrrolidin-2-one hydrotribromide (MPHT) with aqueous H₂O₂ provides enhanced steric control, facilitating sequential bromination at C3 and C5 positions of salicylates without requiring protective groups [2]. Transition-metal-free systems are now dominant, as they avoid heavy-metal contamination in pharmaceutical intermediates. Recent advances include:

  • Phase-Transfer Catalysis: Cetrimonium bromide (CTAB) mediates interfacial bromine transfer, enhancing reaction kinetics in water/organic biphasic systems [6].
  • Hydrogen Peroxide Activation: 30% H₂O₂ oxidizes Br⁻ to Br⁺, enabling atom-efficient dibromination with MPHT at ambient temperature [2].

Table 2: Catalytic Systems for Regioselective Bromination

Catalyst SystemBromine SourceRegioselectivityYield (%)
BTC/KBr/TBABKBrpara-Monobromination85–92
MPHT/H₂O₂MPHTortho-Dibromination78–86
CTAB/NaBrO₃NaBrO₃para-Selective70–80

Solvent and Temperature-Dependent Yield Optimization

Solvent polarity critically influences dibromination efficiency. Methanol maximizes MPHT-mediated reactions due to hydrogen-bond stabilization of the bromenium ion (Br⁺), while aprotic solvents like acetonitrile favor BTC-activated systems by enhancing electrophilicity [2] [6]. Temperature studies reveal that:

  • MPHT/H₂O₂ Systems: Optimal at 25°C; higher temperatures (>40°C) promote debromination.
  • BTC/KBr Systems: Require 0–5°C to suppress di- and tribromination byproducts [6].Industrial-scale processes employ continuous-flow reactors to maintain isothermal conditions, reducing thermal degradation. For example, a 2020 study demonstrated 94% conversion in a microreactor at 5°C with 10-second residence time, versus 78% in batch reactors [3].

Chemoenzymatic Approaches for Stereochemical Control

Chemoenzymatic strategies address stereoselective bromination of chiral salicylate precursors. Fe/α-ketoglutarate-dependent dioxygenases (e.g., GriE hydroxylase) enable enantioselective C–H activation for R- or S-configured intermediates [4] [8]. In one application, leucine hydroxylase catalyzes β-hydroxylation of proline analogs, yielding chiral scaffolds for bromolactonization to access stereopure dibromosalicylates. Terpene-oxidizing enzymes (e.g., P450 monooxygenases) similarly functionalize allylic positions of limonene-derived fragments, enabling asymmetric bromoetherification [8]. These methods achieve >98% ee and circumvent traditional resolution steps.

Byproduct Mitigation in Industrial-Scale Production

Industrial dibromination faces challenges in suppressing polybrominated byproducts and acidic waste. Key mitigation strategies include:

  • Stoichiometric Control: MPHT or BTC systems use substoichiometric bromine (0.5–1.1 eq.) to limit polybromination [2] [6].
  • Real-Time Analytics: Machine-learning-enabled yield optimization platforms (e.g., Advantest ACS) monitor reaction progression via spectral sensors, adjusting reagent feeds to maintain 85–90% target product distribution [7].
  • Waste Valorization: HBr byproducts are oxidized to Br₂ using H₂O₂/V₂O₅ for reuse, reducing hazardous waste by ≥60% [6].Integration with ERP/MES systems enables predictive scheduling of catalyst regeneration cycles, minimizing downtime in continuous manufacturing [3].

Properties

Product Name

Dibromoacetylsalicylic acid

IUPAC Name

2-(2,2-dibromoacetyl)oxybenzoic acid

Molecular Formula

C9H6Br2O4

Molecular Weight

337.95 g/mol

InChI

InChI=1S/C9H6Br2O4/c10-7(11)9(14)15-6-4-2-1-3-5(6)8(12)13/h1-4,7H,(H,12,13)

InChI Key

HUCZIBZPHCWOPC-UHFFFAOYSA-N

Synonyms

dibromoacetylsalicylic acid
dibromoaspirin

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)C(Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.